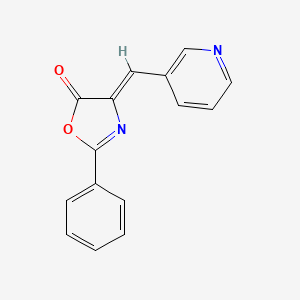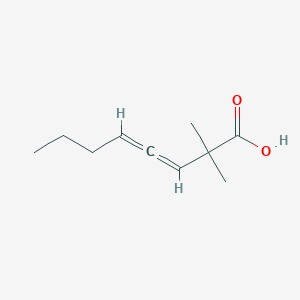
2-Methyl-2H-1-benzothiopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2H-1-benzothiopyran is a heterocyclic compound that belongs to the class of benzothiopyrans It is characterized by a sulfur atom incorporated into a benzene ring fused with a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2H-1-benzothiopyran can be achieved through several methods. One common approach involves the reaction of benzenethiols with diketene in the presence of sulfuric acid, leading to the formation of β-(arylthio)crotonic acids, which can then be cyclized to produce 2H-1-benzothiopyran derivatives . Another method involves the lithiation of 1-(1-aryl-2-methoxyethenyl)-2-{[methyl(phenyl)thiomethyl]thio}benzenes, followed by intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-2H-1-benzothiopyran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur atom and the conjugated system within the molecule.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Applications De Recherche Scientifique
2-Methyl-2H-1-benzothiopyran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-2H-1-benzothiopyran involves its interaction with molecular targets and pathways within biological systems. The sulfur atom in the compound can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the conjugated system within the molecule allows it to participate in electron transfer reactions, which can affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-1-Benzothiopyran-2-ones (Thiocoumarins): These compounds share a similar core structure but differ in the presence of a carbonyl group at the 2-position.
4-Methyl-2H-1-benzothiopyran-2-ones: These derivatives have a methyl group at the 4-position and a carbonyl group at the 2-position.
Uniqueness
2-Methyl-2H-1-benzothiopyran is unique due to its specific substitution pattern and the presence of a sulfur atom, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
6087-80-5 |
|---|---|
Formule moléculaire |
C10H10S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
2-methyl-2H-thiochromene |
InChI |
InChI=1S/C10H10S/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-8H,1H3 |
Clé InChI |
XWVFNZTXCBAABL-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


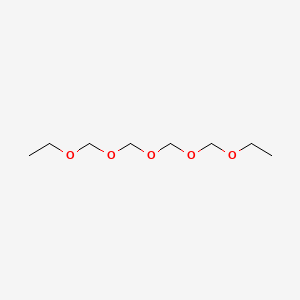
![N,N-dimethyl-2-[3-oxo-1-(2-phenyl-1H-indol-3-yl)-1H-isoindol-2-yl]propanamide](/img/structure/B14735466.png)
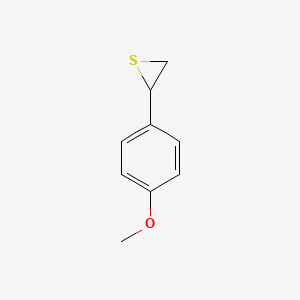
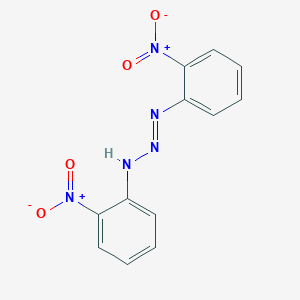
![methyl 6-[(15E)-15-ethylidene-18-methoxycarbonyl-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-17-(1-hydroxyethyl)-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B14735494.png)


![N-[(3beta,4beta,5alpha)-20-(Dimethylamino)-4-hydroxypregnan-3-yl]benzamide](/img/structure/B14735518.png)

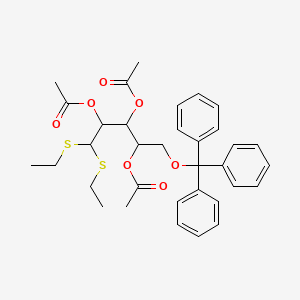
![Methyl 2-[(cyclohexyl-(cyclopropanecarbonyl)amino)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B14735534.png)
